4-Benzyl-3-(2-methylpropanoyl)-1,3-oxazolidin-2-one
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Overview
Description
(S)-4-Benzyl-3-isobutyryloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its use as a chiral auxiliary in asymmetric synthesis, which is a crucial process in the production of enantiomerically pure compounds. The presence of the benzyl and isobutyryl groups enhances its utility in various chemical reactions, making it a valuable tool in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl-3-isobutyryloxazolidin-2-one typically involves the reaction of (S)-4-benzyl-2-oxazolidinone with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of (S)-4-Benzyl-3-isobutyryloxazolidin-2-one follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial processes may employ automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Benzyl-3-isobutyryloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxazolidinone ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol or benzaldehyde derivatives, while reduction can produce various reduced forms of the oxazolidinone ring.
Scientific Research Applications
(S)-4-Benzyl-3-isobutyryloxazolidin-2-one is widely used in scientific research due to its versatility:
Chemistry: It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of drugs, particularly those requiring chiral purity for efficacy.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which (S)-4-Benzyl-3-isobutyryloxazolidin-2-one exerts its effects is primarily through its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereocontrolled environment during chemical reactions. This is achieved through the formation of diastereomeric intermediates, which can be selectively manipulated to yield the desired enantiomer.
Comparison with Similar Compounds
Similar Compounds
(S)-4-Benzyl-2-oxazolidinone: Lacks the isobutyryl group but serves a similar function as a chiral auxiliary.
(S)-4-Isopropyl-3-isobutyryloxazolidin-2-one: Similar structure with an isopropyl group instead of a benzyl group.
(S)-4-Phenyl-3-isobutyryloxazolidin-2-one: Contains a phenyl group in place of the benzyl group.
Uniqueness
(S)-4-Benzyl-3-isobutyryloxazolidin-2-one is unique due to the combination of the benzyl and isobutyryl groups, which enhance its reactivity and selectivity in asymmetric synthesis. This makes it a preferred choice in the synthesis of complex chiral molecules.
Properties
IUPAC Name |
4-benzyl-3-(2-methylpropanoyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10(2)13(16)15-12(9-18-14(15)17)8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIYUSOHHCEUTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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